5,6-Dichloro-2-methylpyrimidin-4-amine structure and synthesis
5,6-Dichloro-2-methylpyrimidin-4-amine structure and synthesis
An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 5-Amino-4,6-dichloro-2-methylpyrimidine, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical development. The document details the compound's chemical structure, physicochemical properties, and established synthetic routes, with a focus on the underlying chemical principles and experimental causality. Detailed protocols for synthesis and characterization are presented, alongside a discussion of its significant applications, particularly as a precursor to the antihypertensive agent Moxonidine. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the handling and utilization of this versatile chemical building block.
Introduction and Significance
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of essential biomolecules like nucleobases and a vast array of synthetic compounds with profound biological activity. Within this class, halogenated pyrimidines serve as exceptionally versatile synthons, where the halogen atoms act as strategic leaving groups for nucleophilic substitution, enabling the construction of complex molecular architectures.
5-Amino-4,6-dichloro-2-methylpyrimidine (CAS No. 39906-04-2) has emerged as a compound of significant industrial and academic interest. Its trifunctional nature—possessing two reactive chlorine atoms and a nucleophilic amino group—makes it a highly valuable intermediate for creating diverse chemical libraries. Its most notable application is as a key precursor in the synthesis of Moxonidine, a widely used second-generation centrally acting antihypertensive drug.[1][2] Furthermore, derivatives of this compound have demonstrated potential as anti-inflammatory agents, highlighting its broader therapeutic relevance.[1][3] This guide aims to consolidate the critical technical information regarding its structure, synthesis, and application, providing a self-validating framework for laboratory and industrial use.
Chemical Structure and Physicochemical Properties
The structural and physical properties of a compound are foundational to its reactivity and application. 5-Amino-4,6-dichloro-2-methylpyrimidine is a solid, typically appearing as a white to yellow or green crystalline powder.[2][4] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5-Amino-4,6-dichloro-2-methylpyrimidine | [2] |
| CAS Number | 39906-04-2 | [2][4] |
| Molecular Formula | C₅H₅Cl₂N₃ | [2][4] |
| Molecular Weight | 178.02 g/mol | [2][5] |
| Appearance | White to Yellow to Green powder to crystal | [2][4] |
| Melting Point | 70-75 °C | [2][4][6] |
| Solubility | Soluble in Methanol | [2][4] |
| SMILES | Cc1nc(Cl)c(N)c(Cl)n1 | [2][6] |
| InChIKey | FKRXXAMAHOGYNT-UHFFFAOYSA-N | [2] |
Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine
The synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most prevalent and logical synthetic strategy involves the construction and subsequent functionalization of the pyrimidine ring, culminating in the reduction of a nitro intermediate. This approach ensures the correct regiochemical placement of the substituents.
Retrosynthetic Analysis and Strategy
The synthesis can be logically broken down into three primary stages:
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Ring Formation: Construction of the core 2-methylpyrimidine-4,6-diol scaffold.
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Chlorination & Nitration: Introduction of the chloro and nitro functional groups, which are precursors to the final amine and chloro substituents.
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Reduction: Selective reduction of the nitro group to the target amine without affecting the chlorine atoms.
The causality behind this sequence is critical: the hydroxyl groups of the initial pyrimidine ring activate it for electrophilic nitration, but they must first be converted to chlorine atoms. Chlorination is performed before nitration as the electron-withdrawing nature of the chloro groups directs the nitration to the C5 position. Finally, a selective reduction method is required to convert the nitro group to an amine while preserving the C-Cl bonds, which are susceptible to hydrogenolysis.
Detailed Experimental Protocol
The final step, the reduction of 4,6-dichloro-2-methyl-5-nitropyrimidine, is the most crucial for obtaining the target molecule. Catalytic hydrogenation is the method of choice due to its high efficiency and the generation of clean byproducts.
Protocol: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine via Catalytic Hydrogenation [2]
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Objective: To selectively reduce the nitro group of 4,6-dichloro-2-methyl-5-nitropyrimidine to an amine.
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Materials:
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4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 eq, 4.48 mmol)
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10% Palladium on Carbon (Pd/C) catalyst (0.05 g)
-
Ethyl Acetate (20 mL)
-
Parr hydrogenation apparatus
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Diatomaceous earth (Celite)
-
-
Procedure:
-
A solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL) is placed in a Parr hydrogenation reactor.
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10% Pd/C catalyst (0.05 g) is carefully added to the solution. The choice of a 10% loading provides a high surface area of the catalyst, ensuring an efficient reaction rate without being excessively costly.
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The reactor is sealed, and the air is replaced with nitrogen three times to create an inert atmosphere. This step is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.
-
Causality Note: The inert atmosphere ensures that the catalyst's activity is directed solely towards the desired hydrogenation reaction.
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The nitrogen is then replaced with hydrogen gas, and the reaction is carried out at room temperature and atmospheric pressure.
-
Causality Note: Performing the reaction at atmospheric pressure and room temperature provides mild conditions that favor the selective reduction of the nitro group over the hydrogenolysis of the C-Cl bonds. Harsher conditions (high pressure or temperature) could lead to undesired de-chlorination.
-
The reaction progress is monitored (e.g., by TLC or LC-MS) until the starting material is fully consumed.
-
Upon completion, the hydrogen atmosphere is replaced with nitrogen. The Pd/C catalyst is removed by filtration through a pad of diatomaceous earth. This is a standard and effective method for removing fine heterogeneous catalyst particles.
-
The filtrate is concentrated under reduced pressure to yield the final product, 5-Amino-4,6-dichloro-2-methylpyrimidine.
-
-
Expected Outcome: The product is obtained as a light-colored solid with a typical yield of around 84.0%.[2]
Purification and Characterization
Ensuring the purity and verifying the identity of the synthesized compound is paramount. The self-validating system for this protocol involves a sequence of purification followed by rigorous analytical characterization.
Purification Workflow
The crude product from the synthesis contains the desired compound along with residual catalyst and solvent. The primary purification steps are straightforward but essential.
For related dichloropyrimidines, purification can sometimes be challenging, especially when dealing with residual chlorinating agents like phosphorus oxychloride from earlier steps, which can react vigorously with water.[7] However, for the final reduction step described, the workup is significantly simpler. If the resulting solid does not meet purity requirements, recrystallization from a suitable solvent system (e.g., aqueous ethanol) or column chromatography can be employed.[3][8]
Analytical Characterization
A combination of spectroscopic and physical methods is used to confirm the identity and purity of 5-Amino-4,6-dichloro-2-methylpyrimidine.
| Analysis Technique | Expected Result | Purpose |
| Mass Spectrometry (ESI-MS) | m/z: 177.94 [M+H]⁺ | Confirms the molecular weight of the compound.[2] |
| ¹H NMR | Signals corresponding to the methyl protons and amine protons. | Confirms the molecular structure and proton environment.[9][10] |
| Melting Point | A sharp range around 70-75 °C | Indicates the purity of the crystalline solid.[2][4] |
| Purity (GC) | >98.0% | Quantifies the purity of the final product.[4] |
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions are necessary. 5-Amino-4,6-dichloro-2-methylpyrimidine is classified as an irritant.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Handling should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Avoid inhalation of dust and contact with skin and eyes.[5]
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Conclusion and Future Outlook
5-Amino-4,6-dichloro-2-methylpyrimidine is a cornerstone intermediate whose value is firmly established in the synthesis of pharmaceuticals and other bioactive molecules. The synthetic route via catalytic hydrogenation of its nitro precursor is robust, high-yielding, and amenable to industrial scale-up. The compound's reactive handles allow for extensive derivatization, making it a powerful platform for generating novel compounds in drug discovery programs.[1] Future research will likely continue to exploit its reactivity to develop new therapeutic agents and functional materials.
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- 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum. (n.d.). ChemicalBook.
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